molecular formula C48H82O18 B6593303 Ginsenoside Re CAS No. 51542-56-4

Ginsenoside Re

カタログ番号 B6593303
CAS番号: 51542-56-4
分子量: 947.2 g/mol
InChIキー: PWAOOJDMFUQOKB-WCZZMFLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

  • Cancer Therapy and Biotransformation : Ginsenoside Re is being explored for its potential in cancer therapy. The focus is on transforming major ginsenosides to minor ones, like ginsenoside compound K (CK), which exhibit better permeability and bioavailability. Nanoformulation technology is used to enhance these properties, making them more effective in targeting tumor tissues (Murugesan et al., 2022).

  • Cardiovascular Diseases : Ginsenoside Re has been studied for its effects on cardiovascular diseases (CVDs). It shows positive effects on heart disease through antioxidation, reduced platelet adhesion, vasomotor regulation, and improving lipid profiles. It influences various ion channels and has the potential to control hypertension and cardiovascular function (Lee & Kim, 2014), (Kim, 2012).

  • Diabetes-Associated Cognitive Deficits : Ginsenoside Re has shown promise in attenuating cognitive deficits associated with diabetes. This includes improvements in cognition, reduction of oxidative stress, and inflammation, suggesting its potential as an adjuvant therapy for diabetes-associated cognitive decline (Liu et al., 2012).

  • Pharmacological Properties : Ginsenoside Re is known for its diverse pharmacological effects, including anti-diabetic, anti-inflammatory, and cardiovascular benefits. It has also shown positive impacts on nervous system diseases, immune response enhancement, and potential in treating cancer. Its pharmacokinetics and safety profile are also being studied (Gao et al., 2022).

  • Chemical Transformation and Herbal Processing : The transformation of ginsenosides during the processing of red ginseng is critical to understand its pharmacological properties. This includes changes in ginsenosides and carbohydrates during water-steaming, which affects their bioavailability and efficacy (Zhou et al., 2017).

  • Metabolic Effects : Ginsenoside Re has shown potential in lowering blood glucose and lipid levels through the activation of AMP-activated protein kinase. This suggests its use in managing conditions like type 2 diabetes and dyslipidemia (Quan et al., 2011).

  • Cardiac Function : Studies have indicated that Ginsenoside Re can decrease cardiac contraction and influence cardiac electrophysiological properties. This may contribute to its antiarrhythmic effects and its potential in treating various cardiac conditions (Scott et al., 2001).

  • Myocardial Infarction : Ginsenoside Re shows promising effects in preserving cardiac function and mitigating left ventricular remodeling in myocardial infarction. It may improve cardiac dysfunction and protect myocardium through various signaling pathways (Yu et al., 2019).

作用機序

Target of Action

Ginsenoside Re, a major ginsenoside in ginseng , has multiple biological therapeutic targets . It has shown beneficial effects in in vitro and in vivo models of Alzheimer’s disease (AD) . It interacts with steroidal receptors and acts as a specific agonist for the nongenomic pathway of sex steroid receptors .

Mode of Action

Ginsenoside Re interacts with its targets and brings about changes in the body. For instance, it acts through estrogen receptors and elicits cross-talking with insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells . It also acts as a specific agonist for the nongenomic pathway of sex steroid receptors .

Biochemical Pathways

Ginsenoside Re affects various biochemical pathways. It is involved in modulating multiple physiological activities . It is known to enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular antioxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .

Pharmacokinetics

The absorption of Ginsenoside Re is fast in the gastrointestinal tract . It is metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Ginsenoside Re is quickly cleared from the body .

Result of Action

Ginsenoside Re has multiple pharmacological activities. It is known to eliminate viruses, enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular antioxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .

Action Environment

The action of Ginsenoside Re can be influenced by environmental factors. Biological and environmental factors may affect the content of ginsenosides in different parts of the ginseng plant . Furthermore, Ginsenoside Re exhibits multiple pharmacological activities via different mechanisms , which can be influenced by the environment in which it is present.

特性

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAOOJDMFUQOKB-WCZZMFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317298
Record name Ginsenoside Re
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

947.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside B2

CAS RN

52286-59-6
Record name Ginsenoside Re
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52286-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Re
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside B2
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ginsenoside Re
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

ANone: Ginsenoside Re exerts its effects through various mechanisms depending on the cell type and context.

    ANone:

    • Spectroscopic Data: Ginsenoside Re's tertiary structure, determined by NMR spectroscopy, reveals rigidity around the glucopyranosyl ring II and alkene side chain. Flexibility exists around the rhamnopyranosyl and glucopyranosyl moiety, potentially influencing its interaction with biological targets [].

    ANone:

      • Cardioprotection: Ginsenoside Re attenuated myocardial injury in ischemia-reperfusion injury models, potentially through antioxidant effects and modulation of apoptotic pathways [, , , , ].
      • Anti-diabetic effects: Ginsenoside Re improved glucose and lipid metabolism in diabetic rat models, potentially by promoting insulin secretion and improving insulin sensitivity [, ].
      • Neuroprotection: Ginsenoside Re protected against methamphetamine-induced dopaminergic toxicity in mice and cell models, likely by inhibiting PKCδ and attenuating mitochondrial stress [].

    ANone: Ginsenoside Re demonstrates promising efficacy in preclinical studies:

      • Ginsenoside Re protected various cell types from oxidative stress-induced damage, including cardiomyocytes [, ], neuronal cells [], and retinal endothelial cells [].
      • It inhibited osteoclast differentiation in mouse bone marrow-derived macrophages [] and promoted osteoblast differentiation in mouse osteoblast precursor cells [].
      • It enhanced human sperm capacitation through the nitric oxide (NO)/cGMP/PKG pathway in vitro [].
      • Cardiovascular system: Ginsenoside Re attenuated myocardial injury in ischemia-reperfusion injury models in rats [, , , , ], improved myocardial fibrosis and heart failure in rats [], and showed anti-shock activity in various shock models [].
      • Metabolic disorders: Ginsenoside Re ameliorated metabolic disorders in diabetic rat models, improving glucose control and lipid profiles [, ].
      • Neuroprotection: Ginsenoside Re exhibited protective effects against methamphetamine-induced dopaminergic toxicity in mice [] and improved learning and memory in natural apolexis rat models [].
      • Bone health: Ginsenoside Re inhibited osteoclast differentiation in a zebrafish model [] and promoted osteoblast differentiation and mineralization in a zebrafish scale model [].

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。